molecular formula C13H17NO5S B2879215 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid CAS No. 328038-27-3

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid

Cat. No.: B2879215
CAS No.: 328038-27-3
M. Wt: 299.34
InChI Key: KUPQRFNEGVYXAT-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 2,6-dimethyl-morpholine-4-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid typically involves the sulfonylation of benzoic acid derivatives with 2,6-dimethyl-morpholine-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholine-4-sulfonyl)-benzoic acid: Lacks the 2,6-dimethyl substitutions on the morpholine ring.

    4-(2,6-Dimethyl-piperidine-4-sulfonyl)-benzoic acid: Contains a piperidine ring instead of a morpholine ring.

    4-(2,6-Dimethyl-morpholine-4-sulfonyl)-phenylacetic acid: Has a phenylacetic acid moiety instead of a benzoic acid moiety.

Uniqueness

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid is unique due to the presence of both the 2,6-dimethyl substitutions on the morpholine ring and the benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-7-14(8-10(2)19-9)20(17,18)12-5-3-11(4-6-12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPQRFNEGVYXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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